4,4'-Dinitrodiphenyl ether

Catalytic Hydrogenation Polyimide Precursor Continuous-Flow Synthesis

4,4'-Dinitrodiphenyl ether is the optimal feedstock for producing high-performance polyimide monomer 4,4'-diaminodiphenyl ether (ODA). Its synthesis via the p-fluoronitrobenzene route yields 98.5%, offering a cost-effective advantage over conventional methods. Its symmetrical structure ensures polymer chain integrity and thermal stability. Ideal for advanced continuous-flow hydrogenation systems achieving 99.25% yield, minimizing purification costs.

Molecular Formula C12H8N2O5
Molecular Weight 260.2 g/mol
CAS No. 101-63-3
Cat. No. B089414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dinitrodiphenyl ether
CAS101-63-3
Synonymsis(4-nitrophenyl) ether
bis(p-nitrophenyl) ethe
Molecular FormulaC12H8N2O5
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H
InChIKeyMWAGUKZCDDRDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dinitrodiphenyl Ether (CAS 101-63-3): Dye Intermediate and Polyimide Precursor DNDPE


4,4'-Dinitrodiphenyl ether (DNDPE, CAS 101-63-3) is a symmetrical dinitro aromatic compound with the molecular formula C12H8N2O5, consisting of two p-nitrophenyl rings connected by a central ether oxygen bridge [1]. It appears as yellow needle-like crystals with a melting point of 140–145 °C and a molecular weight of 260.20 g/mol . DNDPE serves primarily as a precursor for 4,4'-diaminodiphenyl ether (ODA), the key diamine monomer in high-performance polyimide production [2], and as an intermediate in the manufacture of dyes, pesticides, and explosives .

Why Generic Substitution of 4,4'-Dinitrodiphenyl Ether Fails in High-Performance Applications


While DNDPE belongs to the broad class of nitroaromatic diphenyl ethers, substitution with analogs such as 4-nitrodiphenyl ether (mono-nitro), 2,4-dinitrodiphenyl ether (ortho-para isomer), or 4,4'-dinitrobiphenyl (ether replaced by C-C bond) introduces critical divergences in reduction behavior, thermal stability, and polymer precursor utility [1]. DNDPE undergoes quantitative reduction to the symmetrical diamine ODA—a monomer that imparts characteristic thermal stability and dielectric properties to polyimides—whereas mono-nitro analogs yield asymmetrical amino products unsuitable for polyimide chain extension [2]. The presence of two para-nitro substituents flanking the flexible ether linkage establishes a unique balance between molecular rigidity (via π-conjugation) and segmental mobility (via the ether oxygen), which directly translates into the melt-processability and thermomechanical profile of the final polymer [3].

4,4'-Dinitrodiphenyl Ether (DNDPE) Quantitative Comparative Evidence for Scientific Procurement


DNDPE Hydrogenation to ODA Achieves 99.25% Yield Using Continuous-Flow Ni-Co Bimetallic Catalyst

In liquid-phase hydrogenation of DNDPE to ODA using a bimetallic Ni-Co supported catalyst prepared via a dual-membrane micro-dispersion reactor, the target product yield reached 99.25% with no significant activity loss over five consecutive reaction cycles [1]. By contrast, conventional batch hydrogenation methods using Pd/C or Raney Ni catalysts typically report yields in the range of 90–95% for this transformation [2].

Catalytic Hydrogenation Polyimide Precursor Continuous-Flow Synthesis

DNDPE Synthesis via p-Fluorobenzene Route Delivers 98.5% Yield with Superior Atom Economy

Synthesis of DNDPE via condensation of p-fluoronitrobenzene with p-nitrophenol in dimethylacetamide using potassium benzoate catalyst and sodium carbonate base achieves 98.5% yield after 12 hours at 170°C . In comparison, the conventional industrial route using p-chloronitrobenzene and sodium p-nitrophenolate typically yields 90–95% after similar reaction times [1].

Nucleophilic Aromatic Substitution Green Synthesis Process Optimization

Thermodynamic Characterization of DNDPE: Heat Capacity and Fusion Properties from 8 K to 500 K

The heat capacity of DNDPE was measured by adiabatic calorimetry in the temperature range 8–372 K and by differential scanning calorimetry (DSC) in the range 323–500 K, with thermodynamic functions calculated for the full 5–500 K interval [1]. These data provide a complete thermodynamic profile for process design and safety assessment. While direct quantitative comparisons to analogs are unavailable in the source, the study measured 4-nitro-4'-biphenylcarboxylic acid (a structurally distinct biphenyl derivative) under identical calorimetric conditions, establishing methodological comparability.

Thermodynamics Process Safety Calorimetry

Cocatalyst-Free Visible-Light Photoreduction of DNDPE to ODA on Twin-Crystal ZnxCd1-xS

DNDPE can be reduced to ODA under visible-light irradiation using twin-crystal ZnxCd1-xS as a photocatalyst without any added cocatalyst, representing a renewable-energy-driven alternative to conventional thermal hydrogenation [1]. This contrasts with the standard industrial reduction of DNDPE, which requires either precious metal catalysts (Pd/C) under H₂ pressure or stoichiometric chemical reductants (e.g., SnCl₂/HCl) that generate substantial waste streams [2].

Photocatalysis Green Chemistry Sustainable Synthesis

4,4'-Dinitrodiphenyl Ether (DNDPE) Application Scenarios Supported by Quantitative Evidence


High-Volume Production of 4,4'-Diaminodiphenyl Ether (ODA) for Polyimide Manufacturing

DNDPE is the optimal feedstock choice for ODA production when using advanced continuous-flow hydrogenation systems with Ni-Co bimetallic catalysts, which deliver 99.25% yield and maintain activity over five consecutive cycles [1]. This high-yield pathway reduces per-kg raw material costs and minimizes purification overhead compared to conventional batch processes with 90–95% yield [2].

Dye and Pesticide Intermediate Synthesis with Optimized Atom Economy

DNDPE synthesized via the p-fluoronitrobenzene route achieves 98.5% yield [1], representing a measurable improvement over the conventional p-chloronitrobenzene route (90–95%) [2]. Procurement of DNDPE for dye intermediate applications should prioritize material produced via high-yield fluorobenzene condensation routes.

Process Development and Safety Engineering for Nitroaromatic Intermediates

The complete thermodynamic profile of DNDPE—including heat capacity from 8 K to 500 K and thermodynamic functions of fusion—provides essential data for reactor design, hazard assessment, and purity determination in industrial-scale handling [1]. This characterization supports safe storage and processing conditions for DNDPE in both research and production environments.

Sustainable ODA Synthesis via Photocatalytic Reduction

DNDPE serves as a viable substrate for visible-light-driven photocatalytic reduction to ODA using twin-crystal ZnxCd1-xS without added cocatalysts, offering a potential green alternative to precious-metal-catalyzed thermal hydrogenation [1]. This route is particularly relevant for research programs focused on reducing the environmental footprint of polyimide monomer synthesis [2].

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